molecular formula C7H9N5 B10905703 1'-methyl-1'H-1,4'-bipyrazol-4-amine

1'-methyl-1'H-1,4'-bipyrazol-4-amine

Número de catálogo: B10905703
Peso molecular: 163.18 g/mol
Clave InChI: GTHTVJZNYYIVLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Substituent Effects on Aromaticity

Electron-withdrawing groups (e.g., -SO₂Cl in 1-methyl-1H-pyrazole-4-sulfonyl chloride) reduce π-electron density, decreasing NICS(1) values from -10.2 (parent bipyrazole) to -8.7. The amine group in this compound exhibits moderate electron donation (NICS(1) = -9.4), preserving aromaticity while enhancing hydrogen-bonding capacity.

Steric vs. Electronic Influences

Comparative analysis with methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate demonstrates:

  • Methyl groups increase torsional barriers by 28% versus hydrogen substituents
  • Carboxylate esters reduce intermolecular H-bonding propensity compared to amines

Supramolecular Assembly Trends

Crystallographic data across 15 bipyrazole derivatives reveals:

  • Amine-substituted analogs form 3D H-bond networks (76% of structures)
  • Methyl groups promote slipped π-stacking (average slip distance: 1.2 Å)
  • Halogen substituents induce halogen bonding (9% occurrence) absent in methyl/amine derivatives

Propiedades

Fórmula molecular

C7H9N5

Peso molecular

163.18 g/mol

Nombre IUPAC

1-(1-methylpyrazol-4-yl)pyrazol-4-amine

InChI

InChI=1S/C7H9N5/c1-11-5-7(3-9-11)12-4-6(8)2-10-12/h2-5H,8H2,1H3

Clave InChI

GTHTVJZNYYIVLN-UHFFFAOYSA-N

SMILES canónico

CN1C=C(C=N1)N2C=C(C=N2)N

Origen del producto

United States

Métodos De Preparación

Intermediate Synthesis via Dimethyl Malonate and Formamide Condensation

A foundational approach adapts methodologies from pyrazole herbicide intermediate synthesis. Here, dimethyl malonate reacts with dimethylformamide (DMF) and dimethyl sulfate under basic conditions (e.g., triethylamine) to form a β-ketoamide intermediate (Compound 2). This step occurs at 40–70°C, leveraging the alkylating agent’s electrophilicity to introduce the methyl group regioselectively.

Cyclization with Methylhydrazine

The intermediate undergoes cyclization with methylhydrazine in a polar aprotic solvent (e.g., 2-propanol), forming the pyrazole ring. Hydrolysis and decarboxylation under acidic conditions yield 1-methyl-5-hydroxypyrazole , a structural analogue of the target compound. While this route achieves ~89% yield for monosubstituted pyrazoles, extending it to bipyrazoles requires additional coupling steps.

Challenges in Regiochemical Control

A critical limitation of this method is the formation of regioisomers (e.g., 1-methyl-4-hydroxypyrazole). For bipyrazole synthesis, similar selectivity issues arise during cross-coupling or tandem cyclization. Optimizing stoichiometry, temperature, and catalyst choice (e.g., transition metals) may mitigate this.

Comparative Analysis of Methodologies

Parameter Cyclization Route Cross-Coupling Route
Starting MaterialsDimethyl malonate, DMFPrefunctionalized pyrazoles
Yield70–89% (monopyrazole)50–75% (bipyrazole)
Regioselectivity ChallengesHighModerate
ScalabilityIndustrial-friendlyLimited by catalyst cost
Purity≥95% after recrystallization≥90% via chromatography

Recent Advances in Bipyrazole Synthesis

Solvent-Free Mechanochemical Approaches

Emerging techniques employ ball milling to facilitate solid-state reactions, reducing solvent waste and improving reaction rates. For example, grinding 1-methyl-1H-pyrazol-4-amine with a halogenated pyrazole derivative in the presence of a palladium catalyst could enable greener synthesis.

Flow Chemistry for Continuous Production

Continuous-flow reactors enhance heat and mass transfer, critical for exothermic cyclization steps. A recent patent highlights the utility of microreactors in minimizing byproduct formation during imidazo-pyrazinone synthesis, a strategy transferable to bipyrazoles.

Actividad Biológica

1'-Methyl-1'H-1,4'-bipyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound this compound features a bipyrazole core structure, which is known for its ability to interact with various biological targets. The presence of the methyl group at the 1' position enhances its lipophilicity and potentially its bioavailability.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent. The mechanism appears to involve interference with bacterial cell wall synthesis and protein translation pathways .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways and modulates the expression of pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Modifications at the pyrazole ring can significantly alter its potency and selectivity towards different biological targets. For instance, substituents at the 3 or 5 positions on the pyrazole ring have been shown to enhance antimicrobial activity while decreasing cytotoxicity towards normal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, which was comparable to standard antibiotics like ampicillin .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli20Ampicillin15
S. aureus30Vancomycin25
Pseudomonas aeruginosa50Ciprofloxacin40

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in MCF7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating significant potential for further development as an anticancer agent.

Concentration (µM)% Cell Viability
0100
585
1065
1540

Comparación Con Compuestos Similares

Key Observations :

Solubility : The methyl derivative exhibits higher water solubility than the ethyl analog due to reduced hydrophobicity. The parent compound (1H,1'H-1,4'-bipyrazol-4-amine) has lower solubility, likely due to stronger intermolecular hydrogen bonding .

Thermal Stability : The ethyl derivative’s lower melting point (198–200°C) reflects weaker crystal packing compared to the methyl analog.

Electronic Effects: The amino group’s pKa shifts slightly with substituents, indicating electronic modulation by alkyl groups.

Environmental and Regulatory Considerations

Regulatory guidelines for similar compounds (e.g., 1,4-butanediol polymers) emphasize biodegradability testing, which may apply by analogy .

Q & A

Q. Basic

  • 1H/13C NMR : Identify amine protons (δ 2.5–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm). Aromatic pyrazole protons typically appear at δ 6.5–8.5 ppm.
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • FTIR : Detect N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
    Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

How can researchers resolve contradictions in kinetic data from studies on the reactivity of this compound under varying conditions?

Q. Advanced

  • Control for environmental factors : Monitor temperature, humidity, and light exposure, which may alter reaction pathways.
  • Statistical analysis : Apply ANOVA or multivariate regression to identify outlier data points.
  • Replicate experiments : Use parallel reactions in controlled chambers (e.g., 1080 L chambers for gas-phase studies) to isolate variables like wall losses, which can account for ~30% of compound degradation .

What strategies are recommended for elucidating the mechanism of action in biological systems when initial assays show non-specific binding?

Q. Advanced

  • Competitive binding assays : Use radiolabeled ligands (e.g., σ receptor antagonists) to assess specificity.
  • Molecular docking : Perform in silico simulations to predict binding affinities for target receptors (e.g., σ1R or σ2R).
  • Selective inhibition : Co-administer known inhibitors (e.g., haloperidol for σ receptors) to isolate target interactions .

What are the standard protocols for assessing the purity of this compound?

Q. Basic

  • HPLC-UV : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
  • LC-MS : Detect trace contaminants via high-resolution mass spectrometry (HRMS).
  • Melting point analysis : Compare observed values with literature data (±2°C tolerance) .

How can computational chemistry predict the stability and reactivity of derivatives of this compound?

Q. Advanced

  • DFT calculations : Optimize geometries and calculate thermodynamic stability (ΔG of formation).
  • Molecular dynamics (MD) : Simulate solvation effects and degradation pathways in aqueous/organic media.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with observed reactivity .

What key considerations are needed for designing antimicrobial activity assays for derivatives of this compound?

Q. Basic

  • Standardized MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Positive controls : Include ciprofloxacin or ampicillin to validate assay sensitivity.
  • Cytotoxicity screening : Assess mammalian cell viability (e.g., MTT assays) to differentiate antimicrobial vs. toxic effects .

How should unexpected NMR splitting patterns in this compound be investigated?

Q. Advanced

  • Variable temperature NMR : Determine if dynamic processes (e.g., tautomerism) cause splitting.
  • 2D experiments (COSY, NOESY) : Identify scalar or dipolar couplings between protons.
  • Isotopic labeling : Substitute 14N with 15N to simplify complex amine signals .

What methodologies determine reaction kinetics and intermediate species during synthesis?

Q. Advanced

  • In situ FTIR/UV-Vis : Monitor real-time concentration changes of reactants and intermediates.
  • Quench-flow techniques : Halt reactions at specific timepoints for LC-MS analysis.
  • Kinetic isotope effects : Use deuterated reagents to probe rate-determining steps .

How should storage and stability testing be conducted to prevent degradation?

Q. Basic

  • Storage conditions : Argon atmosphere, −20°C in amber vials to prevent photodegradation.
  • Stability protocols : Perform accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC checks.
  • Degradation product profiling : Use HRMS to identify and quantify byproducts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.